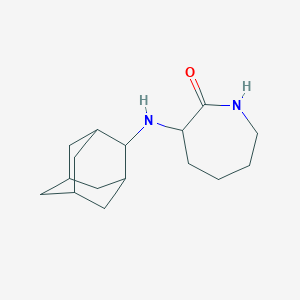
3-(2-adamantylamino)-2-azepanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-adamantylamino)-2-azepanone, also known as AAZK, is a synthetic compound that has been extensively researched for its potential applications in biological and chemical sciences. AAZK belongs to the class of adamantane derivatives and has a unique structure that makes it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of 3-(2-adamantylamino)-2-azepanone is not fully understood. However, studies have shown that 3-(2-adamantylamino)-2-azepanone can inhibit the activity of certain enzymes and proteins that are involved in the development of cancer and neurodegenerative diseases. 3-(2-adamantylamino)-2-azepanone has also been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-adamantylamino)-2-azepanone has a range of biochemical and physiological effects. 3-(2-adamantylamino)-2-azepanone has been shown to induce cell death in cancer cells, inhibit the formation of beta-amyloid plaques in Alzheimer's disease, and reduce inflammation in various tissues. 3-(2-adamantylamino)-2-azepanone has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(2-adamantylamino)-2-azepanone is its high purity and stability, which makes it easy to handle in lab experiments. 3-(2-adamantylamino)-2-azepanone is also relatively inexpensive to synthesize, making it accessible to researchers with limited resources. However, one of the limitations of 3-(2-adamantylamino)-2-azepanone is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential directions for future research on 3-(2-adamantylamino)-2-azepanone. One direction is to further investigate its potential applications in the treatment of cancer and neurodegenerative diseases. Another direction is to explore its potential use as an antiviral and antibacterial agent. Additionally, further research is needed to fully understand the mechanism of action of 3-(2-adamantylamino)-2-azepanone and its potential interactions with other compounds.
Méthodes De Synthèse
The synthesis of 3-(2-adamantylamino)-2-azepanone involves the reaction of 2-adamantanone with 1,6-diaminohexane in the presence of acetic acid. The reaction yields 3-(2-adamantylamino)-2-azepanone as a white solid with a high purity.
Applications De Recherche Scientifique
3-(2-adamantylamino)-2-azepanone has been studied for its potential applications in various fields of scientific research. One of the most significant applications of 3-(2-adamantylamino)-2-azepanone is in the field of medicinal chemistry. 3-(2-adamantylamino)-2-azepanone has shown promising results in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In addition, 3-(2-adamantylamino)-2-azepanone has been studied for its potential use as an antiviral and antibacterial agent.
Propriétés
IUPAC Name |
3-(2-adamantylamino)azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c19-16-14(3-1-2-4-17-16)18-15-12-6-10-5-11(8-12)9-13(15)7-10/h10-15,18H,1-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNIZINSLMZHNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Adamantylamino)azepan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4889491.png)
![2-acetyl-3-[(2-methoxyphenyl)imino]-6-nitro-1-indanone](/img/structure/B4889498.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(5-isoquinolinyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4889501.png)




![ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B4889538.png)

![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-bromobenzoate](/img/structure/B4889544.png)
![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B4889552.png)
![ethyl 4-[3-(4-methyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B4889559.png)
![4-[(3-nitrophenyl)sulfonyl]-2,6-piperazinedione](/img/structure/B4889560.png)